2-fluoro-N-(3-methylpyridin-4-yl)benzamide
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Overview
Description
2-fluoro-N-(3-methylpyridin-4-yl)benzamide is an organic compound with the molecular formula C13H11FN2O. This compound is characterized by the presence of a fluorine atom attached to the benzamide moiety and a methyl group attached to the pyridine ring. It is a member of the benzamide class of compounds, which are widely studied for their diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(3-methylpyridin-4-yl)benzamide typically involves the condensation of 2-fluorobenzoic acid with 3-methyl-4-aminopyridine. This reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually performed in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and the use of eco-friendly reagents, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(3-methylpyridin-4-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-fluoro-N-(3-methylpyridin-4-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(3-methylpyridin-4-yl)benzamide involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is studied .
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-fluoro-N-(3-methylpyridin-4-yl)benzamide: Similar structure with a chlorine atom instead of a fluorine atom.
N-benzyl-4-fluoro-N-pyridin-2-yl-benzamide: Contains a benzyl group instead of a methyl group on the pyridine ring.
Uniqueness
2-fluoro-N-(3-methylpyridin-4-yl)benzamide is unique due to the specific positioning of the fluorine and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C13H11FN2O |
---|---|
Molecular Weight |
230.24 g/mol |
IUPAC Name |
2-fluoro-N-(3-methylpyridin-4-yl)benzamide |
InChI |
InChI=1S/C13H11FN2O/c1-9-8-15-7-6-12(9)16-13(17)10-4-2-3-5-11(10)14/h2-8H,1H3,(H,15,16,17) |
InChI Key |
IEUDCKZMNOWRQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)NC(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
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